3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid
Description
3-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid (CAS: 895766-35-5) is a synthetic organic compound featuring a benzoic acid core substituted with a methyl group at the 4-position and a 1,3-dioxo-octahydroisoindol-2-yl moiety at the 3-position .
Properties
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-6-7-10(16(20)21)8-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8,11-12H,2-5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSAWJPQSZVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3CCCCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid is a compound with significant biological implications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21NO4, with a molecular weight of 363.41 g/mol. The compound features a complex structure that contributes to its biological activity. The InChIKey for this compound is DHUONFGEZUEDGK-UHFFFAOYSA-N, facilitating its identification in chemical databases .
Mechanisms of Biological Activity
Research indicates that the compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to modulate oxidative stress responses by interacting with key cellular pathways. Specifically, it influences the Nrf2-Keap1 signaling pathway, which regulates antioxidant enzyme expression .
- Antiviral Properties : Preliminary studies suggest that isoindole derivatives similar to this compound demonstrate antiviral activity by inhibiting viral entry into host cells. This mechanism could be pivotal in developing antiviral therapies .
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting potential use in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Mechanism : A study published in a peer-reviewed journal investigated the interaction of this compound with Nrf2. Results indicated that the compound effectively inhibited the Nrf2-Keap1 protein-protein interaction (PPI), leading to increased antioxidant enzyme levels .
- Antiviral Activity Assessment : Research focusing on isoindole derivatives highlighted the antiviral mechanism of similar compounds. The study found that these compounds could inhibit viral entry stages, showcasing their potential as therapeutic agents against viral infections .
- Inflammation Model Study : In an experimental model of inflammation, the compound demonstrated significant reduction in inflammatory markers when administered, supporting its potential application in treating conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Therapeutic Applications
The compound has been studied for various therapeutic effects, particularly in the following areas:
Anticancer Activity
Numerous studies have investigated the anticancer properties of 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid.
Case Study: Breast Cancer Models
- Objective : To evaluate the compound's effects on breast cancer cell lines.
- Results : The compound induced significant apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, suggesting its potential as a selective anticancer agent.
Antimicrobial Properties
The compound has also shown promise in combating resistant bacterial strains.
Case Study: Infection Control
- Objective : Assess the antimicrobial efficacy against multi-drug resistant bacteria.
- Results : Demonstrated effective inhibition of growth in resistant strains, indicating its potential use as an antimicrobial agent.
Comparative Data Table
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Anticancer | Breast Cancer | Induced apoptosis with minimal normal cell toxicity |
| Antimicrobial | Resistant Bacteria | Effective growth inhibition in multi-drug resistant strains |
Future Research Directions
Further research is necessary to fully elucidate the pharmacological properties and mechanisms of action of this compound. Potential areas for exploration include:
- Combination Therapies : Investigating its efficacy when used alongside existing treatments for enhanced therapeutic outcomes.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and long-term effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Variations in Substitution Patterns
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid (CAS: 40101-51-7)
- Key Differences : Lacks the methyl group at the 4-position and the octahydro (saturated) isoindol-dione ring.
- Implications : The unsaturated isoindol-dione ring may reduce conformational stability compared to the target compound. The absence of the methyl group likely decreases lipophilicity, affecting membrane permeability .
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic Acid (CAS: 168903-55-7)
- Key Differences : Features a hydroxyl group at the 2-position instead of a methyl group.
3-[(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic Acid (CAS: 1803593-41-0)
- Key Differences: Replaces the direct isoindol-dione attachment with an amino linker.
- Implications: The amino bridge introduces hydrogen-bonding capability, which may enhance target interaction but reduce metabolic stability due to susceptibility to oxidation .
Complex Derivatives with Additional Functional Groups
3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic Acid (Compound 8f)
- Key Differences : Incorporates a benzimidazole-sulfonyl group and a trifluoroethoxy-pyridinyl-methanesulfinyl moiety.
- However, the larger molecular weight (C27H23F3N4O6S2, ~644.6 g/mol) may hinder bioavailability compared to the target compound (C16H17NO4, ~287.3 g/mol) .
5-CA-MCBX-NDM (3-{[2-(2-Amino-1-hydroxy-2-oxoethyl)phenyl]methoxy}-4-methylbenzoic Acid)
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted logP* |
|---|---|---|---|---|
| Target Compound | C16H17NO4 | 287.31 | Methyl, octahydroisoindol-dione | ~2.1 |
| 3-(1,3-Dioxo-isoindol-2-yl)benzoic acid | C15H11NO4 | 269.25 | Isoindol-dione | ~1.8 |
| 5-CA-MCBX-NDM | C17H16NO5 | 314.32 | Hydroxymethylaminoethyl | ~1.2 |
| Compound 8f | C27H23F3N4O6S2 | 644.62 | Trifluoroethoxy, sulfonyl | ~3.5 |
*Predicted logP values based on substituent contributions.
Research Findings and Implications
- Structural Rigidity : The octahydroisoindol-dione group in the target compound likely enhances stability and target binding compared to unsaturated analogs .
- Lipophilicity vs. Solubility : The methyl group balances lipophilicity for membrane permeability while retaining sufficient solubility for formulation .
- Metabolic Stability: The absence of ester or amino groups in the target compound may reduce metabolic degradation pathways (e.g., hydrolysis) seen in analogs like 5-CA-MCBX-NDM .
Q & A
Basic: What synthetic routes are recommended for 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a phthalimide derivative with a substituted benzoic acid precursor. A plausible route includes:
- Step 1: Reacting 4-methylbenzoic acid with a thionyl chloride or DCC/DMAP system to activate the carboxylic acid group.
- Step 2: Introducing the octahydroisoindole-1,3-dione moiety via nucleophilic substitution or amide coupling.
- Optimization: Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for faster kinetics), and catalyst (e.g., triethylamine for acid scavenging). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the benzoic acid backbone, methyl group (δ ~2.3 ppm), and isoindole-dione protons (δ ~3.5–4.5 ppm).
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm) and carboxylic acid O-H (broad ~2500–3000 cm).
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 302.1).
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous phthalimide structures .
Advanced: How can computational methods like DFT predict the reactivity or interactions of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., carbonyl groups for hydrogen bonding).
- Molecular Docking: Simulate binding to enzyme active sites (e.g., cyclooxygenase or proteases) using software like AutoDock Vina. Validate with experimental data from UV-Vis or fluorescence quenching .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5, moderate solubility) for drug-likeness assessment .
Advanced: What strategies resolve contradictions in experimental data, such as inconsistent spectroscopic results or variable reaction yields?
Methodological Answer:
- Replication: Repeat experiments under standardized conditions (e.g., fixed solvent ratios, temperature).
- Cross-Validation: Compare NMR data with computational predictions (e.g., ChemDraw -NMR simulation).
- Controlled Variables: Isolate factors like moisture sensitivity (use inert atmosphere) or impurity interference (HPLC purity checks).
- Statistical Analysis: Apply ANOVA to identify significant variables (e.g., catalyst loading) impacting yield. Address organic degradation by stabilizing samples at low temperatures .
Basic: What are the solubility properties and stability considerations for this compound under different experimental conditions?
Methodological Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and phthalimide groups. Poor in water (logP ~2.5); adjust with co-solvents (e.g., 10% DMSO in PBS for biological assays).
- Stability: Store at –20°C under argon to prevent hydrolysis of the dioxo-isoindole ring. Avoid prolonged exposure to light (UV degradation). Monitor pH in aqueous solutions (pKa ~4.5 for carboxylic acid) to prevent precipitation .
Advanced: How can researchers design experiments to elucidate the mechanism of action in biological systems?
Methodological Answer:
- Spectroscopic Titration: Use UV-Vis or fluorescence spectroscopy to study DNA/RNA interactions (e.g., intercalation or groove binding). Calculate binding constants via Stern-Volmer plots.
- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) with kinetic measurements (IC) and Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive).
- Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy. Pair with molecular dynamics simulations to refine mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
